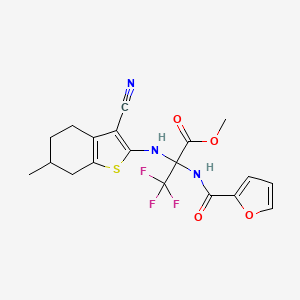![molecular formula C22H25N3O3 B4292644 N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4292644.png)
N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide
Descripción general
Descripción
N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide, also known as HPPH, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for the treatment of cancer. PDT is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells.
Mecanismo De Acción
The mechanism of action of N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide involves the absorption of light by the photosensitizer, which leads to the generation of ROS that can cause damage to cancer cells. The ROS can cause oxidative stress, DNA damage, and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide has been shown to have low toxicity in normal tissues, making it a promising photosensitizer for PDT. In addition, N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide has been shown to accumulate preferentially in tumor tissues, which can enhance its efficacy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide in lab experiments is its low toxicity in normal tissues, which allows for higher doses to be used. However, one limitation is the need for light activation, which can limit its use in certain areas of the body that are difficult to access with light.
Direcciones Futuras
For the use of N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide in cancer treatment include the development of new delivery methods, such as nanoparticles, to enhance its efficacy and reduce its limitations. In addition, the use of N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, is also an area of active research.
Aplicaciones Científicas De Investigación
N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential use in PDT for the treatment of cancer. In preclinical studies, N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide has shown promising results in the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[(E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-16-15-24-11-13-25(14-12-24)22(28)20(17-18-7-3-1-4-8-18)23-21(27)19-9-5-2-6-10-19/h1-10,17,26H,11-16H2,(H,23,27)/b20-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALKLVOMJHWTDJ-LVZFUZTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-methyl-5-phenyl-2-({2,2,2-trifluoro-1-(methoxycarbonyl)-1-[(4-methylbenzoyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B4292576.png)
![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-[(2-methoxybenzoyl)amino]-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate](/img/structure/B4292584.png)
![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate](/img/structure/B4292598.png)
![methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]alaninate](/img/structure/B4292599.png)
![methyl 2-[(2-chlorobenzoyl)amino]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoroalaninate](/img/structure/B4292603.png)

![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]alaninate](/img/structure/B4292611.png)

![6-amino-3-(4-fluorophenyl)-4-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292632.png)
![8-(1,3-benzodioxol-5-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4292639.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4292654.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea](/img/structure/B4292685.png)